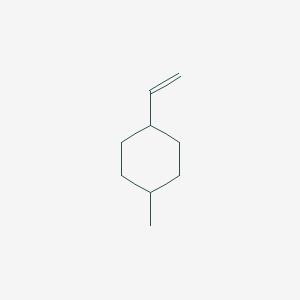
1-Ethenyl-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-methylcyclohexane is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexane ring substituted with an ethenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with an appropriate alkyl halide under the presence of a strong base. Another method includes the catalytic hydrogenation of 1-ethynyl-4-methylcyclohexane.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the addition of ethylene to 4-methylcyclohexene under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can reduce the ethenyl group to an ethyl group, yielding 1-ethyl-4-methylcyclohexane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: 1-Ethyl-4-methylcyclohexane
Substitution: Halogenated cyclohexanes
Scientific Research Applications
1-Ethenyl-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-ethenyl-4-methylcyclohexane exerts its effects depends on the specific reaction or application. In catalytic processes, the compound interacts with the catalyst’s active sites, facilitating the desired chemical transformation. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the catalyst used.
Comparison with Similar Compounds
1-Ethyl-4-methylcyclohexane: Similar in structure but lacks the ethenyl group.
4-Methylcyclohexene: Lacks the ethenyl substitution.
1-Methyl-4-vinylcyclohexane: Contains a vinyl group instead of an ethenyl group.
Uniqueness: 1-Ethenyl-4-methylcyclohexane is unique due to the presence of both an ethenyl and a methyl group on the cyclohexane ring. This dual substitution imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H16 |
|---|---|
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-ethenyl-4-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
LPSKSLRGCHZEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















